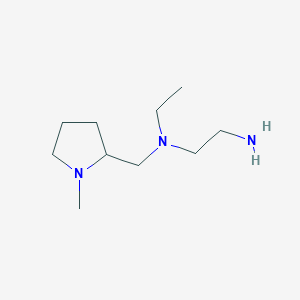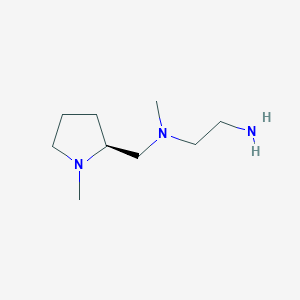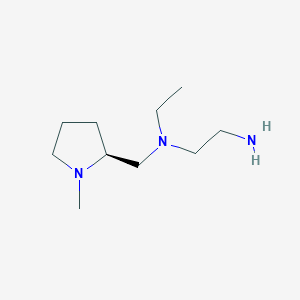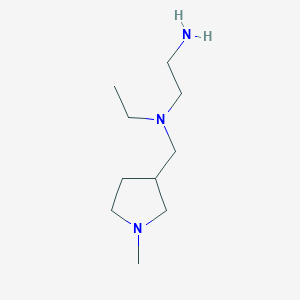
N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H23N3 and a molecular weight of 185.31 g/mol
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the appropriate precursors, such as ethylenediamine and 1-methylpyrrolidin-2-ylmethyl chloride.
Reaction Conditions: The synthesis typically involves the use of a solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches using large-scale reactors to ensure consistency and quality.
Purification: After synthesis, the compound undergoes purification processes, such as recrystallization or distillation, to remove impurities and achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various alkyl halides and amines can be used as substitution reagents.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of amides, nitriles, and other oxidized derivatives.
Reduction Products: Reduction reactions typically yield amines and other reduced forms.
Substitution Products: Substitution reactions can produce a wide range of derivatives, depending on the substituents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein binding. Medicine: Industry: It is utilized in the production of various industrial chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism by which N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine exerts its effects depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine: This compound is structurally similar but differs in the position of the methyl group on the pyrrolidine ring.
N,N-dimethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine: Another structurally related compound with a pyridine ring instead of a pyrrolidine ring.
Uniqueness: N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is unique due to its specific structural features, which influence its reactivity and applications. Its ability to participate in various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
N'-ethyl-N'-[(1-methylpyrrolidin-2-yl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-13(8-6-11)9-10-5-4-7-12(10)2/h10H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMNYNHMJMWNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine](/img/structure/B7929752.png)
![2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7929755.png)
![2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7929757.png)
![2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7929765.png)
![2-[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7929773.png)
![2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7929781.png)
![2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7929790.png)
![2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7929798.png)
![2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7929800.png)
![2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7929807.png)




